N-(2-acetyl-4,5-dimethylphenyl)acetamide
Overview
Description
N-(2-acetyl-4,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-(2-acetyl-4,5-dimethylphenyl)acetamide and its derivatives have been explored for their potential in pain relief and analgesic properties. A study on a related compound, KR-25003, a potent capsaicinoid, analyzed its crystal structure, which is different from that of other capsaicinoids and may have implications for pain relief research (Park et al., 1995).
Cognitive function enhancement is another area of research. A study evaluated the effects of DM-9384 (a derivative of this compound) on learning and memory in rats, suggesting its potential to enhance cognitive functions (Sakurai et al., 1989).
The compound has applications in synthesis and improvement of chemical processes. Research on N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, discussed improvements in technical methods like reduction, acetylation, and ethylation, indicating its relevance in chemical manufacturing and optimization (Gong Fenga, 2007).
There is also interest in the structural analysis and potential application of this compound derivatives as pesticides. A study provided new powder diffraction data of several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides (Olszewska et al., 2011).
Some derivatives have shown potential in biological activities like antibacterial, antifungal, and anthelmintic activities. A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives were synthesized and screened for these activities, indicating the compound's relevance in pharmaceutical research (Khan et al., 2019).
Properties
IUPAC Name |
N-(2-acetyl-4,5-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-5-11(9(3)14)12(6-8(7)2)13-10(4)15/h5-6H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIZIILUXLAKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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